5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-(4-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-10-5-7-11(8-6-10)13-12(9-16)14(17)19(18-13)15(2,3)4/h5-8H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNROCKESXLTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376948 | |
| Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186896-24-2 | |
| Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Cyclization via Flow Reactor Systems
A patented method (WO2019097306A2) describes a telescoped synthesis leveraging flow chemistry to produce pyrazole intermediates. The process begins with the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile (compound II) with diethyl disulfide and sulfuryl chloride (SO₂Cl₂) in acetonitrile (ACN) under nitrogen atmosphere. The halogenating agent (SO₂Cl₂) facilitates the formation of a reactive sulfenyl chloride intermediate, which subsequently reacts with the pyrazole core.
Critical Parameters:
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Temperature: −5°C to 0°C to minimize side reactions.
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Solvent: Acetonitrile (polar aprotic), selected for its compatibility with halogenating agents and miscibility with disulfides.
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Reaction Time: <1 minute in the flow reactor, followed by 10 minutes of post-stirring.
This method avoids carcinogenic solvents like methylene chloride, addressing environmental and safety concerns. The flow reactor ensures rapid mixing, enhancing yield and purity by reducing thermal degradation.
Sandmeyer Reaction-Based Approach
An alternative route, adapted from PubMed research on analogous pyrazole bromides, employs a Sandmeyer reaction to introduce functional groups. While the cited study focuses on bromination, the methodology can be extrapolated to cyano-group introduction using copper(I) cyanide (CuCN) under controlled conditions.
Procedure Overview:
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Diazotization: Treatment of 5-amino-1-(tert-butyl)-3-(4-methylphenyl)pyrazole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.
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Cyanation: Substitution of the diazo intermediate with CuCN in aqueous ammonia, yielding the target nitrile.
Advantages:
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Utilizes inexpensive reagents.
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Adaptable for small-scale laboratory synthesis.
Limitations:
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Lower yields due to competing side reactions.
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Requires stringent temperature control.
Comparative Analysis of Methodologies
Optimization Strategies and Process Considerations
Solvent Selection and Inert Atmospheres
The flow reactor method employs acetonitrile due to its low nucleophilicity and ability to stabilize reactive intermediates. Conducting reactions under nitrogen minimizes oxidation of sulfur-containing reagents (e.g., diethyl disulfide), which could otherwise form sulfoxides or sulfones.
Telescoping Synthesis
The patent highlights a telescoped approach where the intermediate pyrazole-thioether is oxidized in situ without isolation. This reduces purification steps and improves overall yield. For example, after forming the ethylsulfanyl intermediate, direct oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) generates the sulfinyl or sulfonyl derivatives, streamlining the synthesis of related compounds.
Temperature and Stoichiometry
Precise temperature control (−5°C to 0°C) is critical to prevent exothermic runaway reactions during SO₂Cl₂ addition. Stoichiometric excess of diethyl disulfide (1.2–1.5 equivalents) ensures complete conversion of the pyrazole amine to the thioether intermediate.
Case Study: Industrial-Scale Synthesis
A representative example from the patent illustrates scalability:
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Reactor Setup: A 1 L stirred reactor charged with 35 g of compound II in 220 mL ACN, cooled to −5°C.
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Flow Reactor Injection: Parallel addition of SO₂Cl₂ (8 g in 48 mL ACN) and diethyl disulfide (14.6 g in 48 mL ACN) via syringe pump into a flow reactor (0°C).
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Quenching and Isolation: The effluent is stirred for 10 minutes, followed by aqueous workup (NaHCO₃) and extraction with ethyl acetate.
This protocol achieves >90% conversion (HPLC analysis), demonstrating industrial viability.
Challenges and Mitigation
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Moisture Sensitivity: SO₂Cl₂ reacts violently with water, necessitating anhydrous conditions. Use of molecular sieves or rigorous solvent drying is recommended.
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Cyanide Handling: Sandmeyer-based routes require careful disposal of cyanide waste and use of fume hoods.
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Byproduct Formation: Oligomerization of disulfides is mitigated by maintaining low temperatures and inert atmospheres .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may yield primary amines.
Scientific Research Applications
Medicinal Chemistry
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has shown promise as a lead compound in the development of pharmaceuticals due to its ability to interact with biological targets.
- Enzyme Inhibition: The compound may serve as a ligand in enzyme studies, potentially inhibiting specific enzymes involved in disease pathways. For instance, it has been investigated for its activity against certain kinases and phosphatases, which are crucial in cancer biology.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Material Science
The unique structural features of this compound allow it to be utilized in the development of advanced materials.
- Polymer Chemistry: It can act as a building block for synthesizing novel polymers with specific electronic or optical properties. The incorporation of the pyrazole moiety into polymer matrices may enhance thermal stability and mechanical properties.
- Nanotechnology: Research indicates that derivatives of this compound can be used in the fabrication of nanomaterials for applications in sensors and drug delivery systems due to their biocompatibility and functionalization potential .
Biological Research
In biological studies, this compound's interactions with various receptors and proteins have been explored.
- Receptor Binding Studies: The compound may bind to specific receptors involved in neurotransmission or immune responses, providing insights into its potential therapeutic effects .
- Cellular Mechanisms: Investigations into how this compound affects cellular pathways can lead to understanding its role in modulating cellular functions, which is crucial for drug development .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, primarily through apoptosis induction. Mechanistic studies revealed that it modulated key signaling pathways associated with cell survival and death .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
4-Chlorophenyl Analogs
- Example: 5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 180903-14-4) Key Difference: The 4-methylphenyl group is replaced with a 4-chlorophenyl group. Impact: The electron-withdrawing chlorine atom increases polarity and may enhance binding affinity to hydrophobic pockets in target proteins. However, it reduces solubility compared to the methyl group. This analog is commercially available for research (1 g: $300) .
4-Fluorophenyl Analogs
- Example: 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Key Difference: Fluorine substitution at the para position. Impact: Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability.
Benzyl-Substituted Analogs
- Example: 5-Amino-3-[(3-methylphenyl)methyl]-1-(tert-butyl)-1H-pyrazole-4-carbonitrile Key Difference: A benzyl group with a 3-methyl substituent replaces the 4-methylphenyl group.
Variations at Position 1
Aryl vs. Alkyl Substituents
- Example: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-68-8) Key Difference: The tert-butyl group is replaced with a 3-chlorophenyl ring. The meta-chloro substituent alters electronic distribution, which may affect binding specificity in biological assays .
Carboxamide Derivatives
- Example: 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides Key Difference: The nitrile group is replaced with a carboxamide. Impact: The carboxamide enables hydrogen bonding, improving solubility and target interaction. These derivatives are synthesized via Sandmeyer reactions, highlighting versatile synthetic routes .
Functional Group Modifications
Nitrile vs. Thioacetyl Groups
- Example: 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Key Difference: A thioacetyl-tetrazole group replaces the nitrile. Impact: Introduces sulfur-based functional groups, which may enhance metal-binding properties or modulate pharmacokinetics (e.g., CYP450 interactions) .
Structural and Pharmacological Data Table
Biological Activity
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS No: 186896-24-2) is a heterocyclic compound characterized by a pyrazole ring with various substituents, including an amino group, a tert-butyl group, a 4-methylphenyl group, and a carbonitrile group. This compound has garnered interest due to its potential biological activities, making it a subject of various pharmacological studies.
The molecular formula of this compound is C₁₅H₁₈N₄, with a melting point range of 155-159 °C. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications and biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can vary based on the substituents on the pyrazole ring. For instance, the presence of the 4-methyl group may enhance its pharmacokinetic properties compared to similar compounds .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives possess significant anti-inflammatory properties. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In one study, derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating potential therapeutic applications .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported suggest that these compounds could be developed as novel antimicrobial agents .
3. Anticancer Potential
Recent studies suggest that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies have highlighted the biological potential of pyrazole derivatives:
- Study on COX Inhibition : A series of substituted pyrazoles were synthesized and screened for COX-1/COX-2 inhibitory activity. One derivative showed a selective index indicating lower gastrointestinal toxicity while maintaining anti-inflammatory efficacy .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Mycobacterium species, revealing promising results for further development into therapeutic agents .
Comparative Analysis
To illustrate the uniqueness of this compound relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Key Biological Activity | IC50/ MIC Values |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial | TBD |
| 5-Amino-1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carbonitrile | Structure | Moderate Anti-inflammatory | TBD |
| 5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Structure | Antimicrobial | TBD |
Q & A
Q. What are the key steps in synthesizing 5-amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core via reaction of hydrazine derivatives (e.g., tert-butylhydrazine) with β-ketonitriles or α,β-unsaturated carbonyl compounds .
- Substitution : Introduction of the 4-methylphenyl group at position 3 via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Functionalization : The carbonitrile group at position 4 is often introduced through oxidation or cyanation reactions, such as treatment with cyanating agents (e.g., CuCN) under controlled conditions .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity .
Q. How can structural characterization be performed for this compound?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, similar pyrazole derivatives were analyzed using single-crystal XRD (R factor < 0.05) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Peaks for the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (6.5–7.5 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Storage : Keep in a desiccator at –20°C, away from moisture and light, to prevent decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Reaction optimization : Use directing groups (e.g., tert-butyl) to control substitution patterns. For example, tert-butyl’s steric bulk directs electrophiles to the 3-position .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl group introduction .
- Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates and adjust conditions (e.g., temperature, solvent) .
Q. What methodologies are used to evaluate biological activity?
- Molecular docking : Screen against target proteins (e.g., kinases, carbonic anhydrases) using software like AutoDock Vina. Pyrazole derivatives have shown affinity for enzymes like COX-2 (binding energy < –8 kcal/mol) .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays for phosphodiesterases) .
- SAR analysis : Compare analogs with varying substituents (e.g., 4-methylphenyl vs. fluorophenyl) to identify critical pharmacophores .
Q. How can computational studies resolve spectral data contradictions?
- DFT calculations : Predict NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed vs. experimental data to assign ambiguous peaks .
- Crystallographic refinement : Use SHELX for XRD data to resolve disorder in substituent orientations .
- Multivariate analysis : Combine MS/MS fragmentation patterns with computational predictions to confirm structural assignments .
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Cu) reduce costs in cyanation steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
